(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Descripción general

Descripción

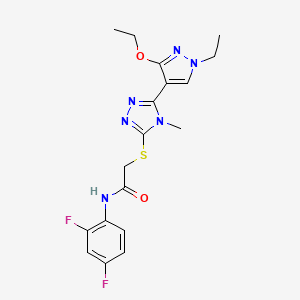

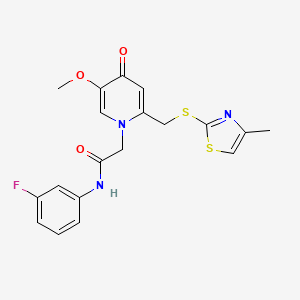

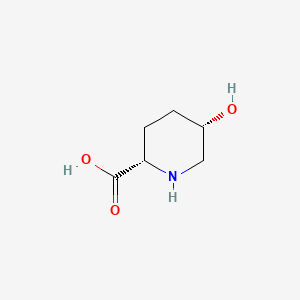

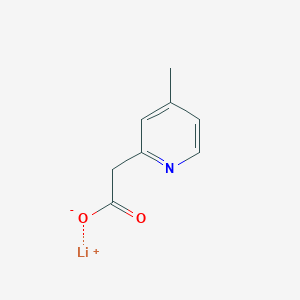

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C6H11NO3 . It is also known by the synonym "cis-5-Hydroxy-L-pipecolic Acid" .

Molecular Structure Analysis

The molecular weight of “(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is 145.16 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is a white to almost white powder or crystal . It has a melting point of 258 degrees Celsius . The compound has a specific rotation of -34.0° (C=1,H2O) .Aplicaciones Científicas De Investigación

Synthesis of Avibactam

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is a valuable precursor in the synthesis of Avibactam . Avibactam is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor with a unique mechanism of inhibition among β-lactamase inhibitors . It has been widely used in clinics and its combination with Ceftazidime (Zavicefta) has been approved by the EMA and FDA for the treatment of complicated intra-abdominal infectious (CIAI), complicated urinary tract infectious (CUTI), hospital-acquired pneumonia etc .

Hydroxy Amino Acids (HAAs)

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is a type of Hydroxy Amino Acid (HAA). HAAs are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes .

Chiral Center in Drug Formulations

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” possesses two chiral centers, which makes it a potential candidate in the development of drug formulations . The presence of chiral centers in drug molecules can significantly affect the pharmacological activity of the drug .

Safety and Hazards

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mecanismo De Acción

Target of Action

The primary target of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is Carbapenam-3-carboxylate synthase , an enzyme found in the bacterium Erwinia carotovora . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .

Mode of Action

It is known that the compound is involved in the atp-dependent formation of (3s,5s)-carbapenam-3-carboxylate from (2s,5s)-5 .

Biochemical Pathways

The biochemical pathways affected by (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid are related to the biosynthesis of carbapenam-3-carboxylate . The compound’s action on Carbapenam-3-carboxylate synthase influences the production of this antibiotic, which can have downstream effects on bacterial growth and survival.

Result of Action

The molecular and cellular effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid’s action are primarily related to its impact on the biosynthesis of carbapenam-3-carboxylate . By influencing this process, the compound can potentially affect the growth and survival of bacteria that are sensitive to this antibiotic.

Propiedades

IUPAC Name |

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63088-78-8 | |

| Record name | 5-Hydroxy-L-pipecolic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-L-PIPECOLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)

![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)